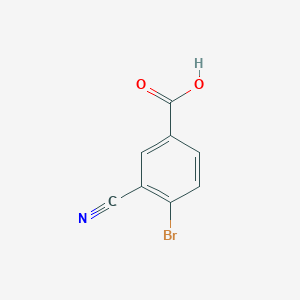
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound with a molecular formula of C10H13NO. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. This compound features a seven-membered ring containing both nitrogen and oxygen atoms, making it an interesting subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
Benzoxazepine derivatives, a class to which this compound belongs, have been evaluated for their anticancer properties in breast cancer cells .
Mode of Action
Certain benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells . These compounds were found to induce cell cycle arrest in the G2/M phase .
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that it may interfere with the cell division process .
Result of Action
Certain benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase, suggesting a potential antiproliferative effect on cancer cells .
Biochemical Analysis
Biochemical Properties
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes. Additionally, this compound may also bind to specific receptors, altering their signaling pathways and contributing to its biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it has demonstrated the ability to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound can affect the expression of genes involved in critical cellular processes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but it may undergo degradation under certain circumstances . Long-term studies have shown that prolonged exposure to this compound can lead to sustained effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects are crucial for understanding the potential long-term implications of using this compound in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into different metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, further impacting cellular and physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cells. Once inside the cells, this compound may interact with intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazepine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
- 2,2-Dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
- 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
Comparison: Compared to these similar compounds, 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 7th position. This structural difference can influence its chemical reactivity and biological activity, making it a distinct compound in the benzoxazepine family .
Properties
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-4-10-9(7-8)11-5-2-6-12-10/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCGUWQRNXXSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
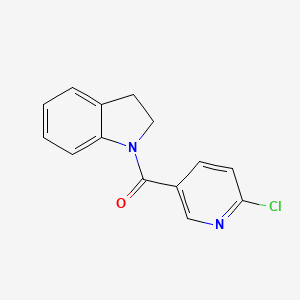
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)

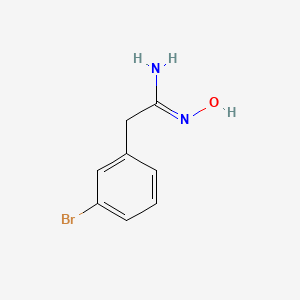

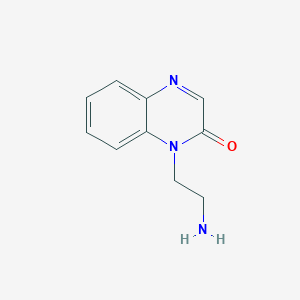

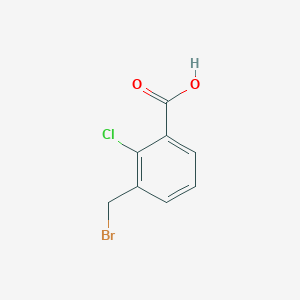
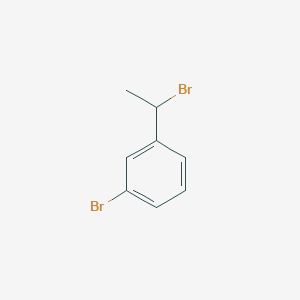
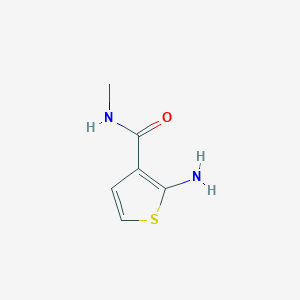

![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)
